An In-Depth Technical Guide to 2-(Thietan-3-yl)acetic acid
An In-Depth Technical Guide to 2-(Thietan-3-yl)acetic acid
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of novel scaffolds is paramount to overcoming challenges in efficacy, selectivity, and pharmacokinetic profiles. Small, saturated heterocycles have emerged as particularly valuable motifs. Among these, the thietane ring, a four-membered sulfur-containing heterocycle, offers a unique combination of properties. It acts as a non-classical bioisostere for gem-dimethyl, carbonyl, and phenyl groups, often improving aqueous solubility and metabolic stability while maintaining or enhancing biological activity. This guide provides a comprehensive technical overview of 2-(Thietan-3-yl)acetic acid, a key building block that combines the advantageous thietane scaffold with a versatile carboxylic acid handle, making it a compound of significant interest for researchers and drug development professionals.
Part 1: Core Chemical Identifiers and Properties
2-(Thietan-3-yl)acetic acid is a specialized organic compound valued for its distinct structural features. Its core identifiers and physicochemical properties are summarized below.
Chemical Identity
A clear identification of a chemical entity is the foundation of all research and development. The universally recognized identifiers for 2-(Thietan-3-yl)acetic acid are presented in the table below.
| Identifier | Value | Source |
| CAS Number | 1425935-32-5 | [1][2][3] |
| IUPAC Name | 2-(thietan-3-yl)acetic acid | [1] |
| Molecular Formula | C₅H₈O₂S | [1][2][3] |
| Molecular Weight | 132.18 g/mol | [1][2][3] |
| SMILES | OC(=O)CC1CSC1 | [2][3] |
| MDL Number | MFCD29762579 | [1][2][3] |
Physicochemical Properties
The physical and computed properties of a molecule dictate its behavior in both chemical reactions and biological systems. While experimental data for this specific compound is not extensively published, computed properties provide valuable predictive insights.
| Property | Value | Notes |
| Physical Form | Solid (predicted) | Based on similar small carboxylic acids. |
| XLogP3 | 0.4 | [2] A computed measure of lipophilicity. |
| Hydrogen Bond Donor Count | 1 | [2] From the carboxylic acid group. |
| Hydrogen Bond Acceptor Count | 3 | [2] From the two oxygen atoms and the sulfur atom. |
| Rotatable Bond Count | 2 | [2] |
| Complexity | 98.6 | [2] A measure of structural complexity. |
| Storage | Keep in a dark place, sealed in dry, store in freezer, under -20°C. | [3] |
Part 2: Synthesis and Reactivity
The utility of a building block is defined by its accessibility and predictable reactivity. This section outlines a plausible synthetic strategy for 2-(Thietan-3-yl)acetic acid and discusses its key reactive characteristics.
Plausible Synthetic Pathway
The construction of the thietane ring is the central challenge in synthesizing this molecule. General methods for thietane synthesis often rely on intramolecular or intermolecular cyclic thioetherification reactions. A common and effective strategy involves the reaction of 1,3-dihalogenated precursors with a sulfide source.[4][5] A logical approach to 2-(Thietan-3-yl)acetic acid could involve the alkylation of a malonic ester with a suitable electrophile, followed by the construction of the thietane ring.
Below is a detailed, step-by-step protocol for a plausible synthesis:
Experimental Protocol: Proposed Synthesis
-
Step 1: Synthesis of Diethyl 2-(1,3-dichloro-2-propyl)malonate.
-
React 1,3-dichloro-2-propanol with a suitable activating agent (e.g., thionyl chloride) to form 1,2,3-trichloropropane.
-
In a separate flask, deprotonate diethyl malonate using a strong base like sodium ethoxide in ethanol.
-
Add 1,2,3-trichloropropane to the diethyl malonate anion solution. The reaction will proceed via nucleophilic substitution to yield the desired tri-substituted propane intermediate.
-
-
Step 2: Thietane Ring Formation.
-
Treat the product from Step 1 with a sulfide source, such as sodium sulfide (Na₂S), in a polar aprotic solvent like DMF or ethanol.[5]
-
The sulfide dianion will perform an intramolecular double nucleophilic displacement of the two remaining chloride atoms, forming the thietane ring and yielding diethyl 2-(thietan-3-yl)malonate.
-
-
Step 3: Hydrolysis and Decarboxylation.
-
Subject the diethyl 2-(thietan-3-yl)malonate to basic hydrolysis using aqueous sodium hydroxide, followed by heating. This will hydrolyze both ester groups to carboxylates.
-
Acidify the reaction mixture with a strong acid (e.g., HCl). The resulting malonic acid derivative is unstable to heat and will readily undergo decarboxylation to yield the final product, 2-(Thietan-3-yl)acetic acid.
-
-
Step 4: Purification.
-
The final product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Part 4: Safety and Handling
As a research chemical, 2-(Thietan-3-yl)acetic acid should be handled with appropriate care. While a specific, verified Safety Data Sheet (SDS) is not publicly available, general precautions for handling acidic and potentially irritating organic compounds should be strictly followed. The guidelines below are based on protocols for similar chemicals like acetic acid. [6][7][8] Disclaimer: This information is for guidance only. Always consult the specific SDS provided by the supplier before handling this chemical.
| Protocol | Recommendation |
| Engineering Controls | Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [7] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles or a face shield. [8]Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Skin/Body Protection: Wear a lab coat. Avoid exposed skin. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. [7]Keep away from incompatible materials such as strong bases and oxidizing agents. |
| First Aid Measures | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8]Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8]Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [3][7] |
Conclusion
2-(Thietan-3-yl)acetic acid stands out as a promising and versatile building block for chemical and pharmaceutical research. Its unique thietane core offers significant advantages for modulating the physicochemical and pharmacokinetic properties of lead compounds. The presence of a synthetically tractable carboxylic acid handle further enhances its utility, allowing for straightforward integration into diverse molecular architectures. For researchers aiming to leverage the benefits of saturated heterocycles in their discovery programs, 2-(Thietan-3-yl)acetic acid represents a high-value tool with considerable potential to unlock novel chemical space and accelerate the development of next-generation therapeutics.
References
-
PubChem. (n.d.). 2-Thiopheneacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Retrieved from [Link]
-
American Elements. (n.d.). 2-(thietan-3-yl)acetic acid. Retrieved from [Link]
-
AA Blocks. (n.d.). 1425935-32-5 | 2-(thietan-3-yl)acetic acid. Retrieved from [Link]
-
BYJU'S. (n.d.). Acetic Acid. Retrieved from [Link]
-
Li, Z.-T., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Beilstein Journals. (2020). Recent synthesis of thietanes. Retrieved from [Link]
-
MDPI. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid, 2-propyltetrahydropyran-3-yl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antiaggregant Activity of 2-[3-Methyl-1-Ethylxanthinyl-8-Thio]Acetic Acid Salts Containing a Thietane Ring. Retrieved from [Link]
-
US EPA. (n.d.). Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester. System of Registries. Retrieved from [Link]
-
PubMed Central. (2014). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Scientia Pharmaceutica. Retrieved from [Link]
- Google Patents. (n.d.). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
-
ResearchGate. (n.d.). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Retrieved from [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. aablocks.com [aablocks.com]
- 3. 1425935-32-5|2-(thietan-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. uwm.edu [uwm.edu]
- 8. bioshopcanada.com [bioshopcanada.com]
